O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime
Description
Chemical Structure and Key Characteristics The compound O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime (hereafter referred to by its full name) is a pyridine derivative with a benzaldehyde oxime backbone substituted with dimethylaminocarbonyl and trifluoromethyl groups. Its molecular formula is C₁₈H₁₉F₃N₄O₂, with a molecular weight of 380.37 g/mol . The substitution pattern—specifically the dimethylamino group at the pyridine's 6-position and the trifluoromethyl group at the 4-position—confers distinct electronic and steric properties.
Properties
IUPAC Name |
[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-24(2)16-10-14(18(19,20)21)9-15(23-16)13-7-5-6-12(8-13)11-22-27-17(26)25(3)4/h5-11H,1-4H3/b22-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQZUOUYOFWAAT-SSDVNMTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NOC(=O)N(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/OC(=O)N(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance. Additionally, this compound can affect cell proliferation and apoptosis, making it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing adverse reactions.
Biological Activity
O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime is a complex organic compound with potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings, including case studies and data tables.
Molecular Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 380.37 g/mol
- CAS Number : 107867-51-6
- MDL Number : MFCD19981252
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant inhibition of AChE and BuChE. The following table summarizes the inhibitory potentials of various compounds in this class:
| Compound | AChE IC (µM) | BuChE IC (µM) | Reference |
|---|---|---|---|
| Donepezil | 0.016 ± 0.12 | 0.30 ± 0.010 | |
| Compound 3 | 0.050 ± 0.001 | 0.080 ± 0.001 | |
| Compound 10 | 0.225 | 0.294 |
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicates that the presence of specific functional groups significantly influences the biological activity of these compounds. For instance, the introduction of chloro groups at certain positions on the phenyl ring enhances inhibitory potency against both AChE and BuChE.
Molecular Dynamics Simulations
Molecular dynamics simulations have been conducted to evaluate the stability and binding affinity of these compounds with AChE and BuChE:
- Compound 3 formed the most stable complex with both enzymes, demonstrating greater binding affinity compared to donepezil.
- The root mean square deviation (RMSD) analysis showed that compounds maintained stability within the binding pockets throughout the simulation period.
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of O-Dimethylaminocarbonyl derivatives resulted in improved cognitive functions, which were attributed to enhanced cholinergic activity due to AChE inhibition.
- Toxicity Assessments : Toxicological evaluations indicated that these compounds exhibited low AMES toxicity, suggesting a favorable safety profile for potential therapeutic applications.
Comparison with Similar Compounds
Positional Isomer: 4-Substituted Analog
A positional isomer of the target compound, O-Dimethylaminocarbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime, shares the same molecular formula (C₁₈H₁₉F₃N₄O₂) and weight (380.37 g/mol) but differs in the substitution position on the benzaldehyde ring (4-position vs. 3-position) .
| Property | 3-Substituted Compound | 4-Substituted Compound |
|---|---|---|
| Substitution Position | 3-position | 4-position |
| Catalog Number | 129450 | 129438 |
| MDL Number | MFCD19981252 | MFCD19981240 |
Key Differences :
- Crystallinity and Solubility : Positional isomerism can affect packing efficiency in the solid state, leading to differences in melting points or solubility profiles.
Simplified Analog: 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde Oxime
This analog (C₁₅H₁₄F₃N₃O; molecular weight 309.29 g/mol) lacks the O-dimethylaminocarbonyl group present in the target compound .
| Property | Target Compound | Simplified Analog |
|---|---|---|
| Molecular Formula | C₁₈H₁₉F₃N₄O₂ | C₁₅H₁₄F₃N₃O |
| Molecular Weight | 380.37 g/mol | 309.29 g/mol |
| Density | Not reported | 1.25±0.1 g/cm³ |
| Boiling Point | Not reported | 433.4±45.0 °C |
| pKa | Not reported | 10.40±0.10 |
Impact of Functional Groups :
- O-Dimethylaminocarbonyl Group: This group in the target compound introduces additional hydrogen-bonding capacity and electron-withdrawing effects, which may enhance stability in acidic environments compared to the analog .
General Trends in Pyridine Derivatives
The similarity principle in organic chemistry states that compounds with analogous structures exhibit comparable physical and chemical properties . For example:
- Trifluoromethyl Groups : The -CF₃ group in both the target compound and its analogs contributes to lipophilicity and metabolic stability, a critical factor in pharmaceutical applications.
- Dimethylamino Groups: These groups enhance solubility in polar solvents and may act as weak bases depending on the substitution pattern.
Preparation Methods
Synthesis of the 6-Dimethylamino-4-trifluoromethylpyridin-2-yl Intermediate
- The pyridine core is typically constructed or functionalized starting from appropriately substituted pyridine precursors.
- Introduction of the trifluoromethyl group at the 4-position is commonly achieved via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted building blocks.
- Dimethylamino substitution at the 6-position can be introduced through nucleophilic aromatic substitution or reductive amination strategies on a suitable pyridine precursor.
- These steps require inert atmosphere conditions and anhydrous solvents such as toluene or xylene to prevent side reactions.
Preparation of 3-Formylbenzaldehyde Oxime Derivative
- The benzaldehyde oxime moiety is formed by reacting 3-formylbenzaldehyde with hydroxylamine hydrochloride under basic conditions to yield the corresponding oxime.
- This reaction typically proceeds in aqueous or alcoholic solvents at mild temperatures (0–50 °C) and is monitored by thin-layer chromatography (TLC) or HPLC for completion.
- Purification is achieved by recrystallization or chromatographic techniques.
Coupling of Pyridinyl and Benzaldehyde Oxime Units
- The coupling involves forming a carbon-nitrogen double bond (imine or oxime linkage) between the pyridine ring and the benzaldehyde oxime.
- This condensation is conducted under controlled pH and temperature to favor the (E)-configuration of the oxime.
- Solvents such as ethanol, methanol, or acetonitrile are preferred to facilitate the condensation and subsequent purification.
Installation of the O-Dimethylaminocarbonyl Group
- The introduction of the dimethylaminocarbonyl group linked through an oxygen atom (carbamate formation) is typically performed by reacting the oxime intermediate with dimethylcarbamoyl chloride or a related carbamoylating agent.
- The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
- Temperature control (0–25 °C) is critical to avoid side reactions and decomposition.
- The reaction mixture is then purified by column chromatography or crystallization to isolate the pure carbamate derivative.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyridine substitution | Electrophilic trifluoromethylation, nucleophilic substitution | Toluene, xylene | 80–120 | 70–85 | Inert atmosphere required |
| Benzaldehyde oxime formation | Hydroxylamine hydrochloride, base (NaOH) | Ethanol, water | 25–50 | 80–90 | Monitored by TLC |
| Coupling (oxime condensation) | Pyridinyl aldehyde + benzaldehyde oxime | Methanol, acetonitrile | 20–40 | 75–85 | Control pH to favor E-isomer |
| Carbamate formation | Dimethylcarbamoyl chloride, triethylamine | Dichloromethane, THF | 0–25 | 65–80 | Base neutralizes HCl, low temperature needed |
Analytical and Research Findings
Spectroscopic Characterization:
- ^1H NMR and ^13C NMR confirm the presence of dimethylamino, trifluoromethyl, and oxime functionalities.
- IR spectroscopy shows characteristic carbamate C=O stretching near 1700 cm⁻¹ and oxime N–O stretching bands.
- Mass spectrometry confirms the molecular ion peak at m/z consistent with 380.4 g/mol.
-
- The compound predominantly exists in the (E)-oxime configuration as confirmed by NMR coupling constants and X-ray crystallography in related studies.
- Chromatographic purity exceeds 98% after purification steps.
-
- The carbamate linkage is stable under neutral to slightly basic conditions but hydrolyzes under strong acidic or basic environments.
- Storage under inert atmosphere and low temperature preserves compound integrity.
Q & A
Q. What are the key synthetic routes for preparing O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime, and how do reaction conditions influence yield?
Approach : The compound’s synthesis involves multi-step protocols, starting with functionalized benzaldehyde precursors. A common strategy includes:
- Oxime formation : Condensation of the benzaldehyde derivative with hydroxylamine under acidic or neutral conditions.
- Functional group protection : Use of dimethylaminocarbonyl groups often requires temporary protection (e.g., tert-butyloxycarbonyl [t-Boc]) to avoid side reactions during coupling steps .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridine ring functionalization, particularly for introducing trifluoromethyl and dimethylamino groups.
Q. Methodological Considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst optimization : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency for trifluoromethylpyridine derivatives .
- Yield optimization : Reaction monitoring via TLC or HPLC to adjust stoichiometry and temperature. Reported yields for analogous oxime syntheses range from 54% to 78%, depending on purification techniques (e.g., hexane recrystallization vs. column chromatography) .
Q. How is the compound’s structure validated, and what analytical techniques are critical for characterization?
Approach :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of dimethylamino and trifluoromethyl groups. For example, the pyridine ring protons exhibit distinct splitting patterns (e.g., doublets for CF₃-substituted positions) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns, especially for the trifluoromethyl group (distinctive -CF₃ fragmentation).
- X-ray Crystallography : Resolves stereochemical ambiguities in the oxime moiety (E/Z configuration).
Q. Critical Data :
- NMR shifts : Trifluoromethyl groups typically deshield adjacent protons (δ ~7.5–8.5 ppm for pyridine protons).
- Melting point : Consistency with literature values (e.g., 165–170°C for analogous oximes) indicates purity .
Advanced Research Questions
Q. What is the compound’s reactivity under nucleophilic or electrophilic conditions, and how do substituents influence its stability?
Approach :
- Electrophilic substitution : The electron-rich pyridine ring (due to dimethylamino groups) may undergo nitration or halogenation, but the trifluoromethyl group deactivates certain positions.
- Nucleophilic attack : The oxime’s hydroxylamine moiety is susceptible to acylation or alkylation, requiring careful pH control (e.g., buffered conditions at pH 7–8) .
Q. Functionalization Challenges :
- Trifluoromethyl stability : CF₃ groups resist hydrolysis under acidic conditions but may degrade under prolonged heating (>100°C) .
- Dimethylamino group reactivity : Prone to oxidation; use of inert atmospheres (N₂/Ar) is recommended during synthesis.
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological or catalytic activity?
Methodological Framework :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the oxime’s oxygen atom shows high electron density, suggesting hydrogen-bonding potential .
- Molecular docking : Simulate interactions with biological targets (e.g., aldose reductase for diabetes research). Docking scores for analogous oximes correlate with experimental IC₅₀ values (R² = 0.85–0.92) .
Q. Key Parameters :
- Binding affinity : Trifluoromethyl groups enhance hydrophobic interactions in enzyme pockets.
- Solvent effects : Include explicit water molecules in simulations to model aqueous stability.
Q. How do researchers resolve contradictions in reported bioactivity data for this compound?
Case Study :
- Contradictory IC₅₀ values : Discrepancies may arise from assay conditions (e.g., enzyme source, buffer pH).
- Solution : Standardize protocols (e.g., use recombinant aldose reductase from a single expression system) and validate with positive controls (e.g., epalrestat) .
- False-positive inhibition : Oxime derivatives can chelate metal ions in assay buffers, leading to artifactual results.
- Mitigation : Include EDTA in buffer systems to eliminate metal interference.
Q. What strategies optimize the compound’s selectivity in multi-target drug discovery studies?
Experimental Design :
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing dimethylamino with morpholino) to assess selectivity shifts.
- Off-target screening : Use kinase panels or GPCR libraries to identify cross-reactivity. For example, trifluoromethylpyridine derivatives often inhibit cytochrome P450 isoforms, requiring metabolic stability assays .
Q. Data Interpretation :
- Selectivity indices : Calculate ratios of IC₅₀ values (target vs. off-target) to prioritize derivatives.
- Crystallographic data : Resolve target-ligand complexes to guide rational design.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
